molecular formula C13H21N3O3S2 B1631007 N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine

N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine

Cat. No. B1631007
M. Wt: 331.5 g/mol
InChI Key: AOAHQGSFXWFCFB-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04203909

Procedure details

A mixture of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine (12.86 g, 60 mmole) [prepared by the procedure described in Belgian Pat. No. 857,388] and 1,1-bis(methylthio)-2-nitroethylene (9.91 g, 60 mmole) [prepared according to the procedure described in Chem. Ber., 100, 591 (1967) and Acta Chem. Scand., 21. 2797 (1967)] in acetonitrile (150 ml) was stirred and heated to reflux temperature under a positive pressure of nitrogen for 15.5 hours. The solvent was removed by evaporation under reduced pressure and the crude product placed on silica gel and chromatographed using a gradient elution of methylene chloride-methanol. The appropriate fractions were combined to yield the title compound (12.6 g).
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].[CH3:15][S:16][C:17](SC)=[CH:18][N+:19]([O-:21])=[O:20]>C(#N)C>[N+:19]([CH:18]=[C:17]([S:16][CH3:15])[NH:14][CH2:13][CH2:12][S:11][CH2:10][C:8]1[O:9][C:5]([CH2:4][N:2]([CH3:1])[CH3:3])=[CH:6][CH:7]=1)([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
12.86 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under a positive pressure of nitrogen for 15.5 hours
Duration
15.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
a gradient elution of methylene chloride-methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C(NCCSCC=1OC(=CC1)CN(C)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04203909

Procedure details

A mixture of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine (12.86 g, 60 mmole) [prepared by the procedure described in Belgian Pat. No. 857,388] and 1,1-bis(methylthio)-2-nitroethylene (9.91 g, 60 mmole) [prepared according to the procedure described in Chem. Ber., 100, 591 (1967) and Acta Chem. Scand., 21. 2797 (1967)] in acetonitrile (150 ml) was stirred and heated to reflux temperature under a positive pressure of nitrogen for 15.5 hours. The solvent was removed by evaporation under reduced pressure and the crude product placed on silica gel and chromatographed using a gradient elution of methylene chloride-methanol. The appropriate fractions were combined to yield the title compound (12.6 g).
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].[CH3:15][S:16][C:17](SC)=[CH:18][N+:19]([O-:21])=[O:20]>C(#N)C>[N+:19]([CH:18]=[C:17]([S:16][CH3:15])[NH:14][CH2:13][CH2:12][S:11][CH2:10][C:8]1[O:9][C:5]([CH2:4][N:2]([CH3:1])[CH3:3])=[CH:6][CH:7]=1)([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
12.86 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Step Two
Name
Quantity
9.91 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the procedure
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under a positive pressure of nitrogen for 15.5 hours
Duration
15.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
a gradient elution of methylene chloride-methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C(NCCSCC=1OC(=CC1)CN(C)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.